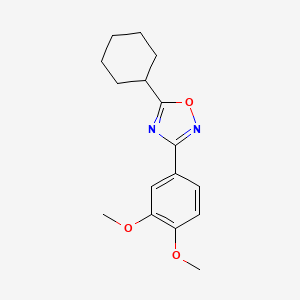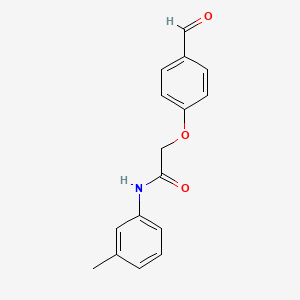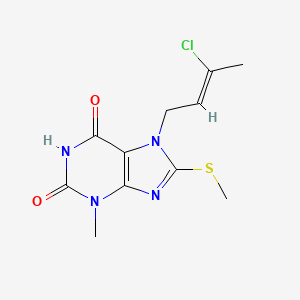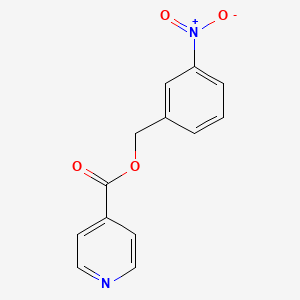
N-(6-methyl-2-pyridinyl)-1-phenylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methyl-2-pyridinyl)-1-phenylmethanesulfonamide, commonly known as Methylphenidate, is a psychostimulant drug that is widely used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. It works by increasing the levels of dopamine and norepinephrine in the brain, which helps to improve focus and attention. In recent years, there has been a significant amount of research conducted on Methylphenidate, particularly in the areas of synthesis, mechanism of action, and biochemical and physiological effects.
Mécanisme D'action
Methylphenidate works by blocking the reuptake of dopamine and norepinephrine in the brain, which leads to increased levels of these neurotransmitters. This, in turn, leads to improved focus and attention. Methylphenidate has also been shown to increase the release of dopamine and norepinephrine in the brain, which further enhances its therapeutic effects.
Biochemical and Physiological Effects
Methylphenidate has been shown to have a number of biochemical and physiological effects. It increases heart rate and blood pressure, and can cause insomnia and loss of appetite. It also increases the levels of dopamine and norepinephrine in the brain, which can lead to feelings of euphoria and increased motivation. Methylphenidate has also been shown to increase activity in the prefrontal cortex, which is responsible for executive functions such as decision-making and impulse control.
Avantages Et Limitations Des Expériences En Laboratoire
Methylphenidate has several advantages for use in lab experiments. It is a well-studied drug with a known mechanism of action, making it a useful tool for investigating the neurobiology of N-(6-methyl-2-pyridinyl)-1-phenylmethanesulfonamide and other conditions. It is also relatively easy to administer and has a rapid onset of action. However, there are also limitations to its use in lab experiments. For example, it can be difficult to control for individual differences in response to the drug, and it may have different effects in different populations (e.g. children vs. adults).
Orientations Futures
There are several areas of research that could be pursued in the future with regard to Methylphenidate. One area of interest is the potential use of the drug in treating other conditions, such as depression and anxiety. Another area of interest is the development of new formulations of the drug that could improve its efficacy and reduce side effects. Additionally, further research could be conducted on the long-term effects of Methylphenidate use, particularly in children and adolescents. Finally, research could be conducted to better understand the individual differences in response to the drug, which could help to improve its therapeutic use.
Méthodes De Synthèse
Methylphenidate is synthesized through a multi-step process that involves the reaction of pyridine with phenylmagnesium bromide, followed by the reaction of the resulting compound with methanesulfonyl chloride. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Applications De Recherche Scientifique
Methylphenidate has been extensively studied for its therapeutic effects on N-(6-methyl-2-pyridinyl)-1-phenylmethanesulfonamide and narcolepsy. It has been found to improve attention, reduce impulsivity, and increase cognitive performance in individuals with N-(6-methyl-2-pyridinyl)-1-phenylmethanesulfonamide. Additionally, it has been shown to improve wakefulness and reduce daytime sleepiness in individuals with narcolepsy. Methylphenidate has also been studied for its potential use in treating other conditions, such as depression, anxiety, and cognitive impairment.
Propriétés
IUPAC Name |
N-(6-methylpyridin-2-yl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-11-6-5-9-13(14-11)15-18(16,17)10-12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZXASAEYAGPMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methylpyridin-2-yl)-1-phenylmethanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone](/img/structure/B5852282.png)
![N,N-diethyl-4-[(trifluoromethyl)sulfonyl]aniline](/img/structure/B5852290.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5852329.png)

![4-[(1,3-benzothiazol-2-ylthio)methyl]thiophene-2-carbaldehyde semicarbazone](/img/structure/B5852346.png)
![5-bromo-N-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5852353.png)



![2-[(4-methoxybenzyl)thio]-4(1H)-pyrimidinone](/img/structure/B5852369.png)
